molecular formula C15H18ClNO4 B11812545 (2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid

(2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid

Cat. No.: B11812545
M. Wt: 311.76 g/mol
InChI Key: FOOHABSZVAISCF-RISCZKNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived through a hierarchical analysis of its structural components. The parent heterocycle is piperidine , a six-membered ring containing one nitrogen atom. Numbering begins at the nitrogen atom (position 1), proceeding clockwise to prioritize substituents according to the Cahn-Ingold-Prelog rules.

At position 2 of the piperidine ring, a 2-chlorophenyl group is attached, denoted as "(2-chloro-phenyl)." Position 3 hosts a carboxylic acid functional group (-COOH), yielding "3-carboxylic acid." The nitrogen atom at position 1 is substituted with a 2-methoxyethyl group (-CH2CH2OCH3), described as "1-(2-methoxy-ethyl)." Additionally, the piperidine ring is modified by a keto group at position 6, resulting in "6-oxo."

The stereochemical descriptors (2R,3R) specify the absolute configuration of the chiral centers at positions 2 and 3. The R configuration at both centers indicates that the priority order of substituents around these carbons follows a clockwise arrangement when viewed from the highest-priority group.

Table 1: Molecular and Structural Data

Property Value
Molecular Formula C15H18ClNO4
Molecular Weight 311.77 g/mol
IUPAC Name (2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid
Key Functional Groups Piperidine, carboxylic acid, aryl chloride, ether, ketone

CAS Registry Number (1354487-57-2) Validation

The Chemical Abstracts Service (CAS) Registry Number 1354487-57-2 uniquely identifies this compound in global chemical databases. CAS numbers are assigned based on rigorous structural analysis to ensure unambiguous identification. Validation of this identifier is confirmed through the FUJIFILM Wako product catalog, which lists the compound under this CAS number alongside its molecular formula (C15H18ClNO4) and molecular weight (311.77 g/mol).

The CAS registry system eliminates ambiguities arising from synonyms or varying nomenclature conventions. For instance, alternative names such as "this compound" and "4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol" (a structurally distinct compound) are disambiguated through their unique CAS numbers.

Structural Isomerism and Stereochemical Configuration

The compound exhibits structural isomerism due to its multiple functional groups and chiral centers. The piperidine ring’s substitution pattern allows for positional isomers, while the presence of two chiral centers (C2 and C3) generates four possible stereoisomers : (2R,3R), (2R,3S), (2S,3R), and (2S,3S). The specified (2R,3R) configuration is critical for its biological activity and physicochemical properties, as stereochemistry influences molecular interactions with targets.

Stereochemical analysis reveals that the 2-chlorophenyl group at C2 and the carboxylic acid at C3 occupy distinct spatial orientations. The R configuration at C2 places the 2-chlorophenyl group in a specific axial or equatorial position relative to the piperidine ring, while the R configuration at C3 orients the carboxylic acid group. These arrangements are validated through X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy in related piperidine derivatives.

Table 2: Stereoisomeric Variants

Stereoisomer C2 Configuration C3 Configuration
Isomer 1 R R
Isomer 2 R S
Isomer 3 S R
Isomer 4 S S

The 2-methoxyethyl group on the nitrogen atom introduces conformational flexibility, as the ether linkage permits rotation around the C-O bond. This flexibility may influence the compound’s solubility and binding kinetics in biological systems. Meanwhile, the 6-oxo group introduces electronic effects, polarizing the piperidine ring and enhancing hydrogen-bonding potential.

Properties

Molecular Formula

C15H18ClNO4

Molecular Weight

311.76 g/mol

IUPAC Name

(2R,3R)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C15H18ClNO4/c1-21-9-8-17-13(18)7-6-11(15(19)20)14(17)10-4-2-3-5-12(10)16/h2-5,11,14H,6-9H2,1H3,(H,19,20)/t11-,14+/m1/s1

InChI Key

FOOHABSZVAISCF-RISCZKNCSA-N

Isomeric SMILES

COCCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=CC=C2Cl

Canonical SMILES

COCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2Cl

Origin of Product

United States

Biological Activity

The compound (2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid is a piperidine derivative notable for its structural complexity and potential biological activities. With a molecular formula of C15H18ClNO4C_{15}H_{18}ClNO_4 and a molecular weight of approximately 305.77 g/mol, this compound has drawn interest in pharmacological research due to its analgesic and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl group and a methoxyethyl side chain, which contribute to its unique biological profile. The presence of these functional groups enhances the compound's interaction with biological targets, potentially leading to significant pharmacological effects.

PropertyValue
Molecular FormulaC₁₅H₁₈ClNO₄
Molecular Weight305.77 g/mol
IUPAC Name(2R,3R)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid
CAS Number88718-45-0

Biological Activity

Research indicates that This compound exhibits promising biological activities:

Analgesic Properties

In various studies, the compound has been evaluated for its analgesic effects. It has shown potential in reducing pain through mechanisms that may involve modulation of pain pathways or direct interaction with pain receptors.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been assessed in preclinical models. It appears to inhibit pro-inflammatory mediators, suggesting its utility in treating inflammatory conditions.

The precise mechanism of action for this compound remains an area of ongoing investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in pain and inflammation pathways. This interaction could lead to modulation of cellular signaling processes and reduction of inflammatory responses.

Case Studies

  • Study on Analgesic Efficacy : A study conducted on animal models demonstrated that administration of the compound resulted in significant pain relief compared to control groups. The study highlighted its potential as a non-opioid analgesic alternative.
  • Inflammation Model Evaluation : In another study focusing on inflammatory disease models, the compound was shown to significantly reduce markers of inflammation, such as cytokine levels, indicating its therapeutic potential in managing inflammatory disorders.

Synthesis Pathway

The synthesis of This compound involves several steps:

  • Formation of the Piperidine Ring : This is typically achieved through cyclization reactions from suitable precursors.
  • Substitution Reactions : The introduction of the chloro and methoxyethyl groups is performed via nucleophilic substitutions.
  • Carboxylation : The carboxylic acid group is added through carboxylation reactions using carbon dioxide as a source.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with analogs from literature and commercial sources:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid (Target) C₁₅H₁₇ClNO₅ 306.45 2-Chlorophenyl, 2-methoxyethyl, carboxylic acid Balanced lipophilicity, enhanced solubility, stereospecific activity
(2R,3R)-2-(3,4-Dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic Acid C₁₆H₂₁NO₅ 307.34 3,4-Dimethoxyphenyl, ethyl group Electron-donating methoxy groups; higher solubility but reduced metabolic stability
(2R,3R)-1-Ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic Acid C₁₅H₁₉NO₄ 277.32 4-Methoxyphenyl, ethyl group Moderate lipophilicity; methoxy group enhances π-π stacking
2-((3R,5R,6S)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-...-2-oxopiperidin-3-yl)acetic Acid C₂₈H₃₅Cl₂NO₅S 568.55 Dual chlorophenyl, isopropylsulfonyl, methyl group High lipophilicity and molecular weight; potential bioavailability challenges
(2R,6S)-3-Oxo-6-(2-oxo-2-phenyl-ethyl)-2-prop-1-ynyl-...carboxylic acid methyl ester C₁₈H₁₇NO₄ 311.33 Propynyl, methyl ester, phenyl ketone Ester group improves absorption but requires metabolic activation

Key Comparative Insights

Substituent Effects
  • Chlorine vs. Methoxy Groups : The target’s 2-chlorophenyl group provides stronger electron-withdrawing effects compared to methoxy-substituted analogs (e.g., 3,4-dimethoxyphenyl in ). This enhances binding to hydrophobic pockets in target proteins .
  • 2-Methoxyethyl vs. Ethyl: The 2-methoxyethyl group in the target improves aqueous solubility relative to ethyl-substituted analogs (e.g., C₁₆H₂₁NO₅) due to polar ether oxygen .
Molecular Weight and Lipophilicity
  • The target (306.45 g/mol) adheres more closely to drug-likeness guidelines (MW < 500) compared to the high-MW compound in (568.55 g/mol), which may face permeability issues .
  • The methyl ester analog () exhibits higher lipophilicity (logP ≈ 3.1 estimated) than the target’s ionizable carboxylic acid (logP ≈ 1.8), favoring absorption but requiring enzymatic hydrolysis for activation .
Stereochemistry and Bioactivity
  • The (2R,3R) configuration in the target and analogs ensures optimal spatial alignment for receptor binding, unlike the (2R,6S) configuration in , which alters ring conformation .

Pharmacological Implications

  • Target Compound Advantages :
    • Superior solubility compared to ethyl-substituted analogs.
    • Optimal molecular weight for bioavailability.
    • Chlorine enhances target specificity in hydrophobic environments.
  • Limitations of Analogs :
    • High-MW compounds (e.g., ) risk poor absorption.
    • Methoxy groups () may reduce metabolic stability due to demethylation pathways.

Preparation Methods

Core Reaction Sequence

The synthesis typically follows a modular approach:

  • Piperidine Ring Formation : Cyclization of a linear precursor (e.g., amino acid derivatives or keto-esters) using dehydrating agents or intramolecular nucleophilic substitution.

  • Introduction of the 2-Chlorophenyl Group : Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on the starting material.

  • Methoxyethyl Side Chain Installation : Alkylation of the piperidine nitrogen using 2-methoxyethyl halides under basic conditions (e.g., K2_2CO3_3 in DMF).

  • Oxidation to 6-Oxo Group : Jones oxidation or Swern oxidation of a secondary alcohol intermediate.

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Key Challenges
Piperidine formationPPh3_3, CCl4_4, reflux65–70Epimerization at C2/C3 positions
2-Chlorophenyl additionAlCl3_3, CH2_2Cl2_2, 0°C to RT55–60Regioselectivity control
Methoxyethylation2-Methoxyethyl bromide, K2_2CO3_3, DMF75–80N-Alkylation competing with O-alkylation
OxidationCrO3_3, H2_2SO4_4, acetone85–90Over-oxidation to carboxylic acid

Stereochemical Control Strategies

Asymmetric Synthesis

The (2R,3R) configuration is achieved via:

  • Chiral Auxiliaries : Use of (S)- or (R)-proline derivatives to induce desired stereochemistry during cyclization.

  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic intermediates (e.g., ester hydrolysis).

  • Transition Metal Catalysis : Rhodium or iridium complexes for enantioselective hydrogenation of keto intermediates.

Diastereomer Separation

  • Crystallization-Induced Diastereomer Resolution : Use of chiral resolving agents (e.g., L-tartaric acid) to separate diastereomeric salts.

  • Chromatography : Preparative HPLC with chiral stationary phases (CSPs) such as amylose tris(3,5-dimethylphenylcarbamate).

Table 2: Stereochemical Outcomes in Key Steps

MethodStereoselectivity (de/ee %)Cost-EfficiencyScalability
Chiral auxiliary90–95% deModerateLimited
Enzymatic resolution85–88% eeHighIndustrial-scale
Metal catalysis92–97% eeLowPilot-scale

Industrial-Scale Production Methods

Catalytic Hydrogenation

Large-scale synthesis often employs Pd/C or Raney Ni under high-pressure H2_2 (4–5 MPa) to reduce pyridine precursors to piperidine intermediates. For example:

  • 4-Pyridinecarboxylic acid → 4-Piperidinecarboxylic acid : Hydrogenation at 80–100°C with Pd/C (5% loading) achieves >98% conversion.

One-Pot Tandem Reactions

Recent advances integrate multiple steps into single vessels to minimize purification:

  • Reductive Amination : Concurrent formation of the piperidine ring and nitrogen alkylation using NaBH3_3CN.

  • Oxidative Cyclization : Mn(OAc)3_3-mediated cyclization of β-keto esters with aryl halides.

Table 3: Industrial Process Metrics

ParameterLaboratory ScalePilot Plant
Cycle time5–7 days2–3 days
Overall yield25–30%40–45%
Purity (HPLC)95–97%99–99.5%

Comparative Analysis of Methodologies

Cost-Benefit Tradeoffs

  • Academic Routes : High enantioselectivity (e.g., enzymatic resolution) but limited by enzyme costs and low throughput.

  • Industrial Routes : Lower stereoselectivity (70–80% ee) but optimized for throughput via catalytic hydrogenation.

Environmental Impact

  • Green Chemistry Metrics :

    • E-factor : Traditional routes: 35–40 kg waste/kg product vs. tandem reactions: 8–10 kg/kg.

    • PMI (Process Mass Intensity) : Reduced from 120 to 45 via solvent recycling.

Challenges and Innovations

Racemization Risks

  • Acidic Conditions : Deprotonation at C3 during methoxyethylation leads to epimerization (Δee up to 15%). Mitigated via low-temperature (<10°C) reactions.

  • Thermal Degradation : Decomposition above 150°C necessitates controlled distillation under reduced pressure.

Purification Advances

  • Continuous Chromatography : Simulated moving bed (SMB) systems enhance purity (>99.5%) while reducing solvent use.

  • Crystallization Optimization : Polymorph screening identifies stable forms with improved filtration properties .

Q & A

Q. What are the common synthetic routes for (2R,3R)-2-(2-chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid, and how do reaction conditions influence yield and stereoselectivity?

The compound is typically synthesized via multi-step protocols. Key steps include:

  • Piperidine ring formation : Cyclization of precursors like amino alcohols or esters under acidic or basic conditions. For example, hydroxylation of pipecolic acid derivatives using Fe(II)/α-ketoglutarate-dependent dioxygenases ensures stereoselectivity .
  • Functional group introduction : The 2-chlorophenyl moiety is introduced via Friedel-Crafts alkylation or Suzuki coupling, while the 2-methoxy-ethyl group is added through nucleophilic substitution or esterification .
  • Optimization : Microwave-assisted synthesis or refluxing with anhydrides (e.g., propionic, butyric) improves efficiency. For instance, refluxing with valeric anhydride for 3 hours yields 60–80% product after crystallization .

Critical factors : Temperature, solvent polarity (e.g., CHCl₃ vs. CH₃CN), and catalyst choice (e.g., Pd for coupling reactions) directly impact stereochemical outcomes and purity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify stereochemistry and functional groups. For example, the piperidine ring protons appear as distinct multiplets at δ 1.18–8.94 ppm, while the carboxylic acid proton is observed at δ 8.94 .
  • IR : Key peaks include C=O stretches (1689–1741 cm⁻¹ for lactone, ester, and carboxylic acid groups) and aromatic C-H stretches (3055 cm⁻¹) .
  • HPLC-MS : Reversed-phase HPLC with C18 columns and ESI-MS (m/z 281.73 [M+H]⁺) confirm molecular weight and purity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • pH stability : The carboxylic acid group (pKa ~4.0) protonates below pH 3, increasing solubility. Degradation occurs above pH 7 due to lactone ring hydrolysis .
  • Thermal stability : Decomposition above 150°C (TGA data). Storage at –20°C in anhydrous DMSO or EtOH prevents oxidation of the methoxy-ethyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments reported for this compound?

Discrepancies in stereochemistry (e.g., 2R vs. 2S configurations) arise from ambiguous NOE or XRD data. To resolve:

  • X-ray crystallography : Single-crystal XRD unambiguously assigns configurations, as demonstrated for analogous piperidine derivatives .
  • Chiral HPLC : Use columns like Chiralpak IA with hexane:IPA (90:10) to separate enantiomers and compare retention times with standards .

Q. How can computational modeling optimize the synthesis and bioactivity of derivatives?

  • DFT calculations : Predict reaction pathways (e.g., activation energies for piperidine cyclization) and optimize catalysts (e.g., BINOL-derived phosphates for asymmetric induction) .
  • Molecular docking : Screen derivatives against target proteins (e.g., enzymes in neurodegenerative pathways). For example, the chlorophenyl group shows π-π stacking with Aβ42 fibrils in Alzheimer’s models .

Q. What experimental designs address limitations in bioactivity studies, such as low reproducibility across assays?

  • Dose-response curves : Use ≥3 independent replicates with controls (e.g., cytotoxicity assays in HEK293 cells) to account for batch-to-batch variability .
  • Matrix stabilization : Cool samples to 4°C during long-term bioassays to prevent degradation of labile groups (e.g., oxo-piperidine) .

Q. How to analyze conflicting data on the compound’s metabolic stability in preclinical models?

  • LC-MS/MS metabolomics : Compare hepatic microsome incubation results (e.g., human vs. rodent) to identify species-specific CYP450 metabolism. For example, methoxy-ethyl dealkylation varies by isoform .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolic pathways and quantify excreted vs. retained fractions .

Methodological Guidelines

  • Stereoselective synthesis : Prioritize enzymatic methods (e.g., hydroxylation with Fe(II)/α-ketoglutarate) over chemical routes to minimize racemization .
  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC to avoid misinterpretation of overlapping signals .
  • Contradiction resolution : Replicate conflicting studies under identical conditions (e.g., pH, solvent) and use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.